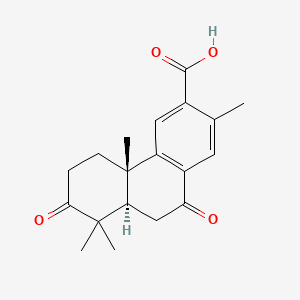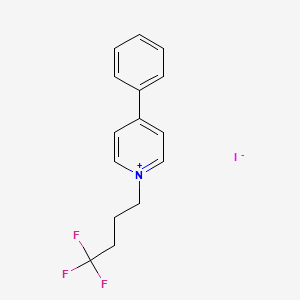![molecular formula C20H38O3 B14300107 Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate CAS No. 114048-61-2](/img/structure/B14300107.png)
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is an organic compound with the molecular formula C20H38O3. It is an ester, characterized by the presence of a cyclopropyl group and a hydroxyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate typically involves the esterification of 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-(2-octylcyclopropyl)octanoate
- Methyl 8-(2-hexylcyclopropyl)octanoate
- Methyl 8-(2-decylcyclopropyl)octanoate
Uniqueness
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is unique due to the presence of both a hydroxyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The hydroxyl group enhances its reactivity, while the cyclopropyl group provides structural rigidity .
Propiedades
Número CAS |
114048-61-2 |
|---|---|
Fórmula molecular |
C20H38O3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-10-13-19(21)16-18-15-17(18)12-9-7-6-8-11-14-20(22)23-2/h17-19,21H,3-16H2,1-2H3 |
Clave InChI |
UJESBKSUNGFIEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC1CC1CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


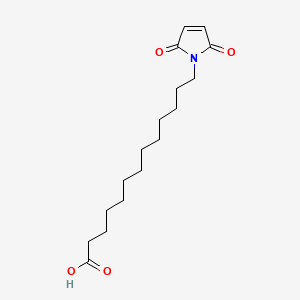
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
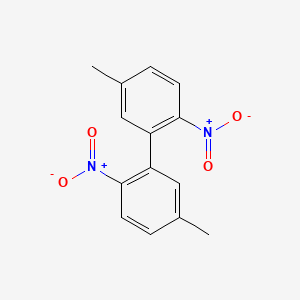

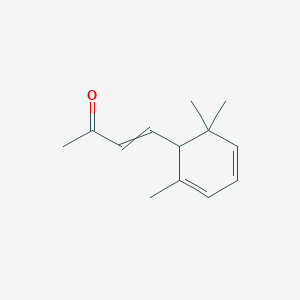

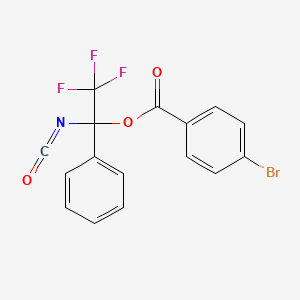

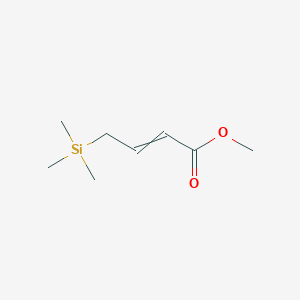
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
